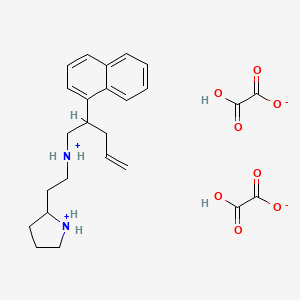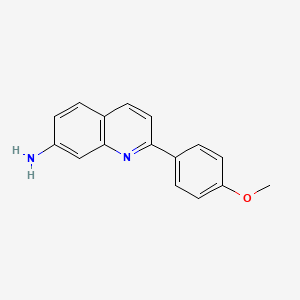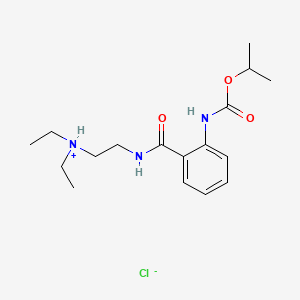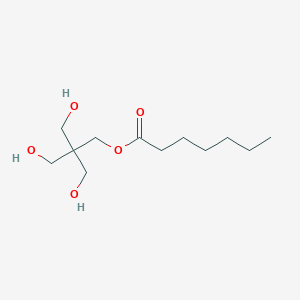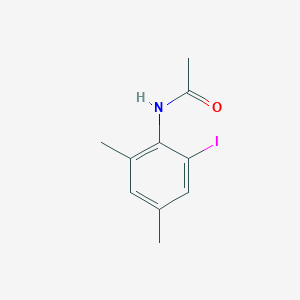
Formamidine, N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- is a chemical compound that belongs to the class of amidines Amidines are characterized by the presence of a functional group containing an amino nitrogen atom with a free electron pair conjugated with the π-electrons of the C=N double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the condensation of a 2-aminopyridine with an excess of N,N-dimethylformamide dimethyl acetal can yield the desired formamidine . Another method involves the use of sulfonated rice husk ash as a solid acid catalyst to promote the preparation of formamidines from aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of formamidines typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields. For instance, the treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation has been shown to yield N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of the reactants .
Chemical Reactions Analysis
Types of Reactions: Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the amidine group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through its amidine functional group. The compound can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. For example, the hydrolysis mechanism of related formamidines has been studied using density functional theory, revealing the importance of water molecules in facilitating the reaction .
Comparison with Similar Compounds
Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be compared with other similar compounds, such as:
N,N-dimethyl-N’-(2-pyridyl)formamidine: This compound has a pyridyl group instead of an aziridinyl group, leading to different reactivity and applications.
N,N-diphenylformamidine: This compound has phenyl groups, which influence its coordination chemistry and biological activity.
Properties
CAS No. |
101398-54-3 |
|---|---|
Molecular Formula |
C7H15N3 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N'-[2-(aziridin-1-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H15N3/c1-9(2)7-8-3-4-10-5-6-10/h7H,3-6H2,1-2H3 |
InChI Key |
AROJWEVTWARFEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

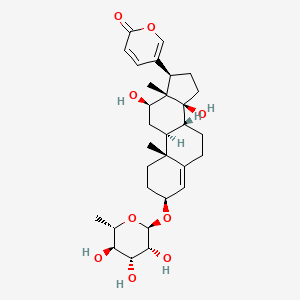
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
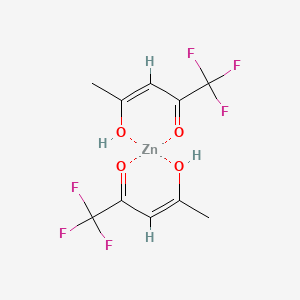
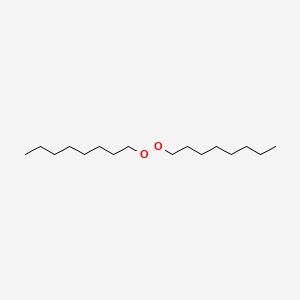
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
